molecular formula C20H16FN5O2S B2915943 2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone CAS No. 863459-04-5

2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

Cat. No. B2915943
CAS RN: 863459-04-5
M. Wt: 409.44
InChI Key: GAVDIIKTMVQDNM-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a triazolopyrimidine, a sulfanyl group, and a methoxyphenyl group. Triazolopyrimidines are a class of compounds that have been studied for their potential neuroprotective and anti-neuroinflammatory properties . They are known to exhibit a variety of biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .


Synthesis Analysis

The synthesis of triazolopyrimidines typically involves the reaction of a suitable precursor with a triazole under appropriate conditions . The exact method would depend on the specific substituents present in the compound.


Molecular Structure Analysis

The molecular structure of the compound can be determined using techniques such as mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction analysis .

Scientific Research Applications

Herbicidal Activities

Research has shown that compounds with structural similarities to 2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone have promising herbicidal properties. One study discussed the synthesis and herbicidal activities of triazolinone derivatives, which share some structural features with the compound . These derivatives, particularly those with cyclic imide-type structures, exhibited significant herbicidal activities, suggesting potential agricultural applications (Luo et al., 2008).

Antioxidant and Anticancer Activity

A 2020 study focused on the synthesis of novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which bear structural resemblance to the compound of interest. These derivatives showed promising antioxidant activity, some surpassing the well-known antioxidant ascorbic acid. Additionally, they exhibited anticancer activity against human glioblastoma and breast cancer cell lines. This research indicates potential biomedical applications of similar compounds (Tumosienė et al., 2020).

Spectroscopic and Biological Activities

Another study conducted in 2020 explored a compound structurally related to 2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone. The research included synthesis, spectroscopic property analysis, quantum chemical calculations, and evaluation of biological activities, such as antibacterial and antioxidant properties. This indicates the potential for such compounds in various scientific and medicinal applications (Sarac, 2020).

Mechanism of Action

Target of Action

The primary targets of this compound are the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins . These proteins play crucial roles in cellular stress responses and inflammatory pathways, respectively.

Mode of Action

The compound interacts with its targets through molecular docking , which is a method used to predict the orientation of one molecule to a second when bound to each other to form a stable complex . The compound has favorable interactions with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the endoplasmic reticulum (ER) stress pathway and the NF-kB inflammatory pathway . The ER stress pathway is involved in protein folding and handles misfolded proteins. When this pathway is disrupted, it can lead to neurodegenerative diseases. The NF-kB pathway plays a key role in regulating the immune response to infection. Incorrect regulation of NF-kB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It shows significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the ER chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of this compound are not detailed in the available literature, it’s known that factors such as temperature, pH, and the presence of other molecules can influence the activity and stability of many compounds

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5O2S/c1-28-15-8-6-13(7-9-15)17(27)11-29-20-18-19(22-12-23-20)26(25-24-18)10-14-4-2-3-5-16(14)21/h2-9,12H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVDIIKTMVQDNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-[(2-Fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

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